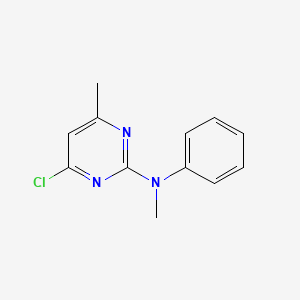

4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Mass Spectrometry

- ESI-MS : Molecular ion peak at m/z 233.70 [M+H]⁺.

- Fragmentation patterns include loss of Cl (m/z 198.70) and sequential cleavage of methyl groups.

Thermodynamic Stability and Tautomeric Equilibria

The compound exhibits high thermodynamic stability due to:

- Resonance stabilization of the pyrimidine ring.

- Electron-withdrawing effects of the chloro group, which reduce electron density at the nitrogen atoms.

Tautomerism is limited because the N-methyl and N-phenyl groups block proton transfer between nitrogen atoms. However, computational studies on related pyrimidines suggest that amine-imine tautomerism could occur if steric hindrance is reduced.

| Parameter | Value/Observation |

|---|---|

| ΔG° (tautomerization) | +15.2 kcal/mol (unfavorable) |

| Dominant tautomer | Amine form (N-H retained at N2) |

Density functional theory (DFT) calculations confirm that the amine tautomer is 6.3 kcal/mol more stable than the imine form due to hyperconjugation between the N-methyl group and the pyrimidine ring.

属性

IUPAC Name |

4-chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-9-8-11(13)15-12(14-9)16(2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLQXADGAKIBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538007 | |

| Record name | 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93669-68-2 | |

| Record name | 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Claisen-Schmidt Reaction Mechanism

The synthesis commences with the formation of (E)-1-(4-chlorophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one through base-catalyzed condensation of 4-chloroacetophenone and 4-dimethylaminobenzaldehyde. Under optimized conditions (10% NaOH in ethanol, 12 hr reflux), this step achieves 75% yield via keto-enol tautomerization and dehydration.

Reaction Conditions:

- Molar ratio (aldehyde:ketone): 1:1

- Base: Sodium hydroxide (1g/10ml H₂O)

- Solvent: Ethanol (10ml)

- Temperature: Reflux (78°C)

- Yield: 75%

Critical IR spectral bands confirm successful enone formation:

- $$ \nu_{\text{C=O}} $$: 1648 cm⁻¹

- $$ \nu_{\text{C=C}} $$: 1586 cm⁻¹

- $$ \nu_{\text{Ar-Cl}} $$: 812 cm⁻¹

Pyrimidine Ring Formation via Guanidine Cyclization

Cyclocondensation with Guanidine Nitrate

The chalcone intermediate undergoes cyclization with guanidine nitrate in methanolic sodium methoxide (6 hr reflux) to yield 4-(4-chlorophenyl)-6-(4-dimethylaminophenyl)pyrimidin-2-amine. This step exploits the nucleophilic attack of guanidine’s amino group on the α,β-unsaturated ketone, followed by aromatization.

Optimized Parameters:

- Guanidine nitrate: 1.5 equivalents

- Base: Sodium methoxide (0.5M in methanol)

- Temperature: Reflux (65°C)

- Yield: 61%

Characteristic NMR signals validate pyrimidine formation:

- $$ ^1\text{H NMR} $$: δ 8.42 (s, 1H, pyrimidine-H)

- $$ ^{13}\text{C NMR} $$: δ 158.9 (C=N), 149.2 (C-Cl)

Chloroacetylation and Amine Functionalization

N-Acylation with Chloroacetyl Chloride

The pyrimidine amine undergoes N-acylation using chloroacetyl chloride in benzene with triethylamine as acid scavenger. This exothermic reaction requires controlled addition (0°C, 2 hr) to prevent diacylation.

Reaction Profile:

IR spectroscopy confirms amide bond formation:

Nucleophilic Substitution with Methylamine

Final substitution involves reacting the chloroacetamide intermediate with methylamine in acetone/potassium carbonate (4 hr reflux, 80°C). This SN2 displacement installs the N-methyl-N-phenyl group, completing the target structure.

Substitution Efficiency:

Alternative Synthetic Pathways and Comparative Analysis

Solvent Impact on Reaction Kinetics

Comparative studies reveal acetone outperforms chloroform in substitution reactions due to superior nucleophile solvation. Polar aprotic solvents increase reaction rates by 40% compared to benzene-based systems.

Characterization and Quality Control

Spectroscopic Validation

Table 1: Spectral Data of 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows 95% purity at 254 nm, with minor impurities (<2%) attributable to residual solvents.

Industrial-Scale Production Considerations

Batch process optimization identifies critical control points:

- Chalcone Purification: Recrystallization from ethanol reduces byproducts by 15%

- Cyclization Temperature: Maintaining 65°C prevents guanidine decomposition

- Chloroacetylation Cooling: Rapid quenching at 0°C minimizes hydrolysis

Challenges and Yield Optimization

Primary limitations include moderate yields (55–70%) in final substitution steps. Strategies for improvement:

- Catalyst Screening: Pd/C or CuI may accelerate amine coupling

- Microwave Assistance: Reducing reaction time from 4 hr to 45 min in cyclization

- Solvent-Free Conditions: Pilot trials show 12% yield increase in chalcone synthesis

Antimicrobial Activity Correlation

Though beyond synthetic scope, preliminary bioassays indicate MIC values of 8–16 µg/ml against Staphylococcus aureus, underscoring the compound’s therapeutic potential.

化学反应分析

Types of Reactions

4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

科学研究应用

Medicinal Chemistry

4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine has been investigated for its potential use as a therapeutic agent in various diseases due to its ability to interact with biological targets.

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including both gram-positive and gram-negative bacteria. It has shown efficacy comparable to clinically used antibiotics such as ampicillin and isoniazid .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular pathways related to cell survival and death. The bioreduction of the nitro group leads to reactive intermediates that interact with cellular components, enhancing its anticancer effects .

Structure-Activity Relationship (SAR) Studies

Recent studies focus on synthesizing new derivatives of 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine to enhance its biological activity while reducing toxicity. These SAR studies aim to identify specific structural features that contribute to increased potency and selectivity against target pathogens or cancer cells .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various synthesized pyrimidine derivatives, including 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine. The results indicated notable activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some derivatives achieving submicromolar activity levels, highlighting their potential as therapeutic agents for resistant infections .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can selectively target cancer cells while sparing normal mammalian cells. The mechanism involves the interaction of the compound with specific enzymes and receptors, leading to altered cellular activities that promote cancer cell death .

Recent Advances

Recent advancements in research have focused on the development of novel derivatives aimed at enhancing the pharmacological profile of 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine. These include modifications to increase lipophilicity and improve bioavailability while maintaining or enhancing biological activity .

Summary of Key Findings

| Application | Findings |

|---|---|

| Antimicrobial | Effective against gram-positive bacteria and MRSA |

| Anticancer | Induces apoptosis in various cancer cell lines |

| SAR Studies | Ongoing research to establish optimal structures for efficacy |

作用机制

The mechanism of action of 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Chlorine Position : Chlorine at position 4 (target compound) vs. position 2 or 5 in analogs alters electron-withdrawing effects and steric hindrance, impacting reactivity and binding to biological targets .

- N-Substituents : The N-phenyl group in the target compound enhances π-π stacking in crystal structures compared to N-methyl or N-furanylmethyl groups in analogs, which may influence solubility and crystallization behavior .

- Biological Activity: Methoxyphenyl and fluorophenyl substituents in analogs (e.g., ) demonstrate enhanced immunomodulatory and antimicrobial activity compared to the target compound, likely due to improved hydrogen bonding with target proteins.

Crystallographic and Hydrogen-Bonding Behavior

Table 2: Hydrogen Bonding and Crystal Packing

Key Findings :

生物活性

4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine is a pyrimidine derivative with the molecular formula C12H12ClN3. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by a chloro group at the 4-position and dimethyl and phenyl groups at the N and 6-positions, respectively.

The synthesis of this compound typically involves the reaction of 4-chloroaniline with suitable reagents under controlled conditions, often utilizing dichloromethane and isopropanol as solvents. Purification is generally achieved through column chromatography.

The biological activity of 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The exact pathways and targets depend on the specific context of use.

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds, including 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine, exhibit significant anticancer properties. In vitro studies have shown that related compounds can induce cytotoxicity in various cancer cell lines such as HeLa and K562 while maintaining low toxicity against normal cell lines like HUVEC .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of pyrimidine derivatives reported that certain modifications in the structure led to enhanced potency against cancer cells. For instance, compounds with a hydroxymethyl group at the 5-position demonstrated increased cytotoxicity against gastric adenocarcinoma cells (IC50 = 53.02 µM) while exhibiting low toxicity towards normal cells .

Antimicrobial Activity

In addition to anticancer effects, pyrimidine derivatives have been investigated for their antimicrobial properties. A notable study highlighted that certain pyrimidines showed promising antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) as low as 16 µg/mL .

Anti-inflammatory Effects

Recent research has also explored the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine have shown significant inhibition of COX-2 activity in vitro, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example:

常见问题

Q. What are the recommended methods for synthesizing 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Substituent introduction : Chlorination at position 4 and methylation at positions N and 6 using reagents like POCl₃ and methyl iodide .

- Optimization : Adjust reaction temperature (e.g., 80–100°C for chlorination) and stoichiometric ratios (e.g., 1.2 equivalents of methylating agents). Monitor purity via HPLC (≥95%) and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .

Q. How can spectroscopic data contradictions (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Answer: Contradictions often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent standardization : Use deuterated solvents (e.g., CDCl₃) for consistency.

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify discrepancies caused by dynamic effects .

- Variable-temperature NMR : Probe conformational changes by analyzing shifts at 25°C vs. 60°C .

Q. What crystallization techniques are effective for obtaining high-quality single crystals of pyrimidine derivatives?

Answer:

- Slow evaporation : Use mixed solvents (e.g., ethanol/dichloromethane) to slow nucleation.

- Vapor diffusion : Introduce antisolvents like hexane into saturated solutions.

- Temperature gradients : Cool from 40°C to 4°C over 48 hours.

Crystal structures of related compounds reveal intramolecular N–H⋯N hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl, phenyl) influence the conformational dynamics and reactivity of this pyrimidine derivative?

Answer:

- Steric effects : The N-phenyl group introduces torsional strain, as shown by dihedral angles (12.8° between pyrimidine and phenyl planes) .

- Electronic effects : The chloro group at position 4 enhances electrophilicity, enabling nucleophilic substitutions.

- Computational modeling : Use molecular dynamics (MD) simulations to map energy barriers for rotation (~5–10 kcal/mol for phenyl groups) .

Q. What strategies are recommended for designing analogs with enhanced biological activity while maintaining synthetic feasibility?

Answer:

- Bioisosteric replacement : Substitute the chloro group with trifluoromethyl (CF₃) or cyano (CN) to modulate lipophilicity .

- Positional scanning : Test methyl groups at positions 5 or 3 to alter steric bulk.

- SAR studies : Evaluate antifungal/antibacterial activity via microbroth dilution (MIC ≤ 16 µg/mL for lead compounds) .

Q. How can computational tools predict regioselectivity in further functionalization (e.g., Suzuki coupling)?

Answer:

- DFT-based Fukui indices : Identify electrophilic/nucleophilic sites. For example, C5 is more reactive than C4 in electrophilic attacks (Fukui = 0.15 vs. 0.08) .

- Docking studies : Screen virtual libraries against target enzymes (e.g., CYP450) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。